2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride
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Overview
Description
2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloroacetamide group and an ethyl(3-methylphenyl)amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with 2-[ethyl(3-methylphenyl)amino]ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding amine and carboxylic acid .
Scientific Research Applications
2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorethyl)-ethanamine hydrochloride
- 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
- N-chloroacetyl-2,6-diethylphenylamine
Uniqueness
2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloroacetamide group and an ethyl(3-methylphenyl)amino group differentiates it from other similar compounds, making it valuable for specific research and industrial applications .
Biological Activity
2-Chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride is an organic compound with the molecular formula C13H20Cl2N2O. Its unique structure, characterized by a chloro group, an ethyl group, and a 3-methylphenyl amino group, allows for specific interactions in biological systems, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic uses.
Chemical Structure and Properties
The compound's chemical structure is pivotal in determining its biological activity. The presence of halogenated groups and the specific substitution pattern on the phenyl ring influence its pharmacokinetic properties and reactivity.
Property | Value |
---|---|
Molecular Formula | C13H20Cl2N2O |
Molecular Weight | 254.76 g/mol |
CAS Number | 42992-30-3 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. A study screened various chloroacetamides, including this compound, against several bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : Showed moderate effectiveness against Escherichia coli.
- Fungi : Demonstrated activity against Candida albicans.
The minimum inhibitory concentration (MIC) values for these activities were found to be promising, particularly against Gram-positive strains. The compound's effectiveness can be attributed to its ability to penetrate cell membranes due to its lipophilicity, which is enhanced by the halogenated phenyl ring structure .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides varies with the substituents on the phenyl ring. Compounds with halogen substitutions showed higher lipophilicity, facilitating better interaction with microbial cell membranes. This relationship underscores the importance of molecular design in developing effective antimicrobial agents .
Case Studies
- Study on Antimicrobial Potential : A comprehensive study evaluated twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, confirming the relevance of structural modifications in enhancing biological activity .
- Quantitative Structure-Activity Relationship (QSAR) : Another research effort utilized QSAR models to predict the antimicrobial potential of various chloroacetamides. The findings suggested that the presence of specific functional groups significantly influences biological activity, providing a pathway for designing more effective derivatives .
Properties
CAS No. |
42992-30-3 |
---|---|
Molecular Formula |
C13H20Cl2N2O |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
2-chloro-N-[2-(N-ethyl-3-methylanilino)ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-3-16(8-7-15-13(17)10-14)12-6-4-5-11(2)9-12;/h4-6,9H,3,7-8,10H2,1-2H3,(H,15,17);1H |
InChI Key |
PKENWLHMNDKJSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNC(=O)CCl)C1=CC=CC(=C1)C.Cl |
Origin of Product |
United States |
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